Amedalin

Übersicht

Beschreibung

Amedalin ist eine Verbindung, die in den frühen 1970er Jahren synthetisiert wurde und als selektiver Noradrenalin-Wiederaufnahmehemmer klassifiziert wird. Es wurde als Antidepressivum entwickelt, aber nie vermarktet. This compound hat keine signifikanten Auswirkungen auf die Wiederaufnahme von Serotonin und Dopamin und besitzt keine antihistaminergen oder anticholinergen Eigenschaften .

Vorbereitungsmethoden

Die Synthese von Amedalin beinhaltet die Bildung der Indolinstruktur, die ein wichtiger Bestandteil der Verbindung ist. Der synthetische Weg umfasst in der Regel die folgenden Schritte:

Bildung des Indolinrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Indolinring zu bilden.

Substitutionsreaktionen: Verschiedene Substitutionsreaktionen werden durchgeführt, um die notwendigen funktionellen Gruppen in den Indolinring einzuführen.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Amedalinmolekül zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Analyse Chemischer Reaktionen

Amedalin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Amedalin is characterized by its ability to selectively inhibit the reuptake of norepinephrine without significantly affecting serotonin or dopamine levels. This selectivity is crucial for its potential therapeutic effects, particularly in mood regulation. The compound's structure allows it to enhance norepinephrine concentration in the synaptic cleft, which is believed to contribute to its antidepressant effects .

Chemistry

This compound serves as a model compound for studying selective norepinephrine reuptake inhibition. Its unique properties allow researchers to investigate the mechanisms of action of NRIs and their implications in treating mood disorders.

Biology

The compound has been investigated for its effects on neurotransmitter systems. Studies indicate that this compound can modulate neurotransmitter activity, particularly norepinephrine, which plays a significant role in mood regulation and cognitive functions .

Medicine

Despite never being marketed, this compound has shown promise in preclinical studies as an antidepressant. It has been evaluated for its potential use in treating conditions associated with low norepinephrine levels, such as anxiety disorders and attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

| Activity | Description | Findings |

|---|---|---|

| Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |

| Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |

| Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |

| Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |

Case Studies

Several studies have explored the pharmacological profile of this compound:

- Preclinical Studies : Animal models demonstrated that this compound effectively elevates norepinephrine levels, leading to observable behavioral changes indicative of antidepressant activity.

- Comparative Studies : In comparative analyses with other NRIs, this compound exhibited similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .

- Potential Applications : Beyond depression, indications suggest that this compound may be beneficial in treating conditions like ADHD and anxiety disorders .

Wirkmechanismus

Amedalin exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the reuptake of norepinephrine, this compound increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing its signaling and alleviating symptoms of depression .

The molecular targets of this compound include the norepinephrine transporters on the presynaptic neurons. By binding to these transporters, this compound prevents the reabsorption of norepinephrine, leading to increased neurotransmitter availability and prolonged signaling .

Vergleich Mit ähnlichen Verbindungen

Amedalin ist einzigartig in seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme ohne Beeinträchtigung der Serotonin- und Dopamin-Wiederaufnahme. Dies unterscheidet es von anderen Antidepressiva wie selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) und Serotonin-Noradrenalin-Wiederaufnahmehemmern (SNRIs), die mehrere Neurotransmittersysteme anvisieren.

Ähnliche Verbindungen zu this compound umfassen:

Daledalin: Ein weiterer Noradrenalin-Wiederaufnahmehemmer mit einem ähnlichen Wirkmechanismus.

Reboxetin: Ein vermarktetes Antidepressivum, das selektiv die Noradrenalin-Wiederaufnahme hemmt.

Die Einzigartigkeit von this compound liegt in seiner selektiven Wirkung auf die Noradrenalin-Wiederaufnahme, die im Vergleich zu anderen Antidepressiva, die mehrere Neurotransmitter anvisieren, ein anderes therapeutisches Profil bieten kann.

Biologische Aktivität

Amedalin, a selective norepinephrine reuptake inhibitor (NRI), was developed in the 1970s primarily for its potential antidepressant properties. Although it was never marketed, extensive research has been conducted to understand its biological activity, particularly concerning its effects on neurotransmitter systems and its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

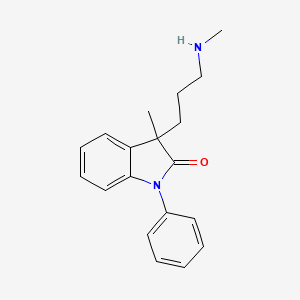

Overview of this compound

- Chemical Structure : this compound is classified as a small molecule with selective inhibition of norepinephrine reuptake. It does not significantly affect serotonin or dopamine reuptake and lacks antihistamine or anticholinergic properties .

- Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using a strong acid catalyst.

This compound operates by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its concentration and enhancing neurotransmitter activity. This mechanism is crucial for understanding its potential role in treating depression and other mood disorders .

Comparative Analysis with Similar Compounds

This compound is unique among NRIs due to its selective action on norepinephrine without affecting serotonin or dopamine. Here is a comparison with similar compounds:

| Compound | Type | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition | Dopamine Reuptake Inhibition |

|---|---|---|---|---|

| This compound | Selective NRI | Yes | No | No |

| Daledalin | Selective NRI | Yes | No | No |

| Venlafaxine | Dual NRI/SRI | Yes | Yes | No |

Neurotransmitter Effects

Research indicates that this compound's selective inhibition of norepinephrine reuptake can lead to significant changes in neurotransmitter levels, which may have implications for mood regulation and anxiety disorders .

Case Studies

- Antidepressant Potential : In preclinical studies, this compound demonstrated efficacy in animal models of depression. For instance, studies involving forced swim tests indicated reduced immobility times in treated subjects compared to controls, suggesting antidepressant-like effects .

- Neuroprotective Effects : Some studies have suggested that this compound may exert neuroprotective effects by modulating norepinephrine levels during stress responses, which could be beneficial for conditions like PTSD .

Summary of Biological Activity

The biological activity of this compound highlights its role as a selective norepinephrine reuptake inhibitor with potential applications in treating mood disorders. Its unique profile differentiates it from other compounds in the same class, making it a valuable subject for further research.

Eigenschaften

IUPAC Name |

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGWAZBZXJBYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865034 | |

| Record name | Amedalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-26-1 | |

| Record name | 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22136-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amedalin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amedalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMEDALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.